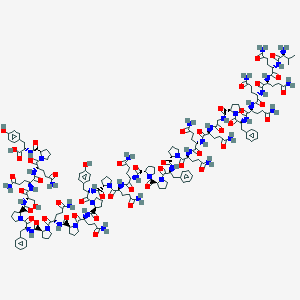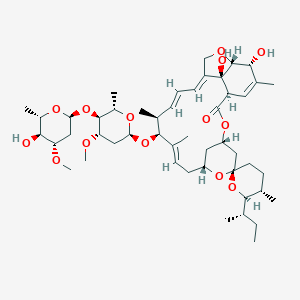
2-甲基-4-硝基茴香醚
概述
描述
2-Methyl-4-nitroanisole is an organic compound with the molecular formula C8H9NO3 . It is a derivative of anisole, characterized by the presence of a methyl group at the second position and a nitro group at the fourth position on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
科学研究应用
2-Methyl-4-nitroanisole is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: In studies involving the modification of biological molecules.
Medicine: As a precursor in the synthesis of compounds with potential therapeutic properties.
Industry: In the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
It’s known that this compound is used in the synthesis of 2-methyl-4-nitrophenol and 3-methyl-4-methoxyaniline , suggesting that it may interact with enzymes or other molecules involved in these synthesis processes.
Mode of Action
It’s known that 2-methyl-4-nitroanisole is obtained as one of the products from the charge-transfer trinitromethylation of 2-methylanisole in the presence of dichloromethane . This suggests that it may interact with its targets through a charge-transfer mechanism.
Biochemical Pathways
A related compound, 4-nitroanisole, is known to undergo photochemical nucleophilic aromatic substitution by hydroxide ion to form 4-methoxyphenol and 4-nitrophenol . This suggests that 2-Methyl-4-nitroanisole might also be involved in similar biochemical pathways.
Pharmacokinetics
Its molecular weight of 16716 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It’s known that 2-methyl-4-nitroanisole is used in the synthesis of 2-methyl-4-nitrophenol and 3-methyl-4-methoxyaniline , suggesting that it may have a role in the production of these compounds at the molecular level.
Action Environment
It’s known that related nitroaromatic compounds can be degraded by bacteria under aerobic conditions , suggesting that environmental factors such as the presence of specific microbial communities and oxygen levels might influence the action and stability of 2-Methyl-4-nitroanisole.
生化分析
Biochemical Properties
It is known that nitroaromatic compounds like 2-Methyl-4-nitroanisole can undergo various biochemical reactions, including reduction, denitration, and conjugation These reactions can be catalyzed by various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 2-Methyl-4-nitroanisole are not well-documented. Nitroaromatic compounds can have various effects on cellular processes. They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism
Molecular Mechanism
Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-4-nitroanisole can be synthesized through the charge-transfer trinitromethylation of 2-methylanisole in the presence of dichloromethane . This method involves the reaction of 2-methylanisole with trinitromethane under controlled conditions to yield 2-Methyl-4-nitroanisole.
Industrial Production Methods: In industrial settings, the production of 2-Methyl-4-nitroanisole typically involves nitration reactions. The nitration of 2-methylanisole using a mixture of nitric acid and sulfuric acid can produce 2-Methyl-4-nitroanisole. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions: 2-Methyl-4-nitroanisole undergoes various chemical reactions, including:
Nitration: Further nitration can introduce additional nitro groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid at low temperatures.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Reduction: 2-Methyl-4-methoxyaniline.
Substitution: Various substituted anisoles depending on the nucleophile used.
相似化合物的比较
4-Methyl-2-nitroanisole: Similar structure but with different positions of the methyl and nitro groups.
4-Nitroanisole: Lacks the methyl group.
3-Methyl-4-nitroanisole: Methyl group at the third position instead of the second.
Uniqueness: 2-Methyl-4-nitroanisole is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and various industrial applications.
属性
IUPAC Name |
1-methoxy-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZMIJZYJZQOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198786 | |
| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50741-92-9 | |
| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50741-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050741929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the nitro group relative to the methoxy group in 2-Methyl-4-nitroanisole, as opposed to 4-nitroanisole, potentially influence its diamagnetic susceptibility?
A1: The research by Baliah and Srinivasan [] demonstrates that the presence and position of substituents on the benzene ring can significantly influence the diamagnetic susceptibility of anisoles. While they didn't specifically study 2-Methyl-4-nitroanisole, their findings suggest that the ortho-substitution (2-position) of the methyl group in 2-Methyl-4-nitroanisole, compared to the unsubstituted 4-nitroanisole, could lead to steric interactions. These interactions might force the nitro group out of the plane of the benzene ring, hindering resonance between the methoxy and nitro groups. Reduced resonance could subsequently impact the electron density distribution within the molecule and ultimately affect its diamagnetic susceptibility. Further experimental and computational studies would be needed to confirm this hypothesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)










